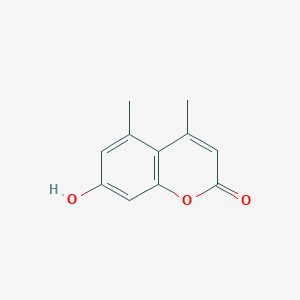

7-hydroxy-4,5-dimethyl-2H-chromen-2-one

Vue d'ensemble

Description

“7-hydroxy-4,5-dimethyl-2H-chromen-2-one” is a chemical compound with the molecular formula C11H10O3 . It has an average mass of 190.195 Da and a monoisotopic mass of 190.062988 Da . It is also known by other names such as 2H-1-Benzopyran-2-one, 7-hydroxy-4,5-dimethyl-, 7-Hydroxy-4,5-dimethyl-2H-chromen-2-on, and 7-Hydroxy-4,5-dimethylcoumarin .

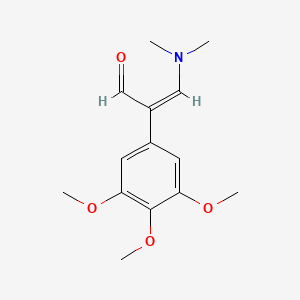

Molecular Structure Analysis

The molecular structure of “7-hydroxy-4,5-dimethyl-2H-chromen-2-one” consists of 11 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The structure is part of the coumarin family, which is a group of nature-occurring lactones .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-hydroxy-4,5-dimethyl-2H-chromen-2-one” include an average mass of 190.195 Da and a monoisotopic mass of 190.062988 Da .Applications De Recherche Scientifique

Antioxidant Properties

7-Hydroxy-4,5-dimethyl-2H-chromen-2-one exhibits potent antioxidant activity. Its ability to scavenge free radicals makes it valuable in combating oxidative stress-related diseases. Researchers have explored its potential in preventing cellular damage, reducing inflammation, and even protecting against neurodegenerative conditions .

Anti-Inflammatory Effects

Due to its structural resemblance to flavonoids, this compound has attracted attention as an anti-inflammatory agent. It modulates inflammatory pathways, inhibiting the production of pro-inflammatory cytokines. Investigations suggest that it may be useful in managing chronic inflammatory disorders .

Anticancer Properties

Studies have explored the anticancer potential of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one. It interferes with cancer cell proliferation, induces apoptosis, and inhibits angiogenesis. Researchers are investigating its role in various cancer types, including breast, lung, and colon cancers .

Antimicrobial Activity

The compound exhibits antimicrobial effects against bacteria, fungi, and viruses. It could serve as a natural alternative to conventional antimicrobial agents. Researchers have studied its efficacy against drug-resistant pathogens, emphasizing its potential in combating infections .

Neuroprotective Applications

Given its antioxidant and anti-inflammatory properties, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one holds promise in neuroprotection. It may mitigate neuronal damage, enhance cognitive function, and potentially contribute to therapies for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Photoprotective Agent

This compound has been investigated for its photoprotective properties. It absorbs UV radiation, shielding the skin from harmful effects. Cosmetic and sunscreen formulations may benefit from its inclusion to prevent UV-induced skin damage .

Orientations Futures

The future directions of “7-hydroxy-4,5-dimethyl-2H-chromen-2-one” and similar compounds lie in their potential biological activities. There has been considerable research with coumarins being tested for various biological properties . These studies provide a basis for the future application of 2H/4H-chromenes as botanical fungicides in agriculture .

Mécanisme D'action

Target of Action

7-Hydroxy-4,5-dimethyl-2H-chromen-2-one is a derivative of coumarin . Coumarins are known to interact with a variety of targets, including enzymes, receptors, and cellular structures .

Mode of Action

Coumarins are known to interact with their targets through a variety of mechanisms, including hydrogen bonding . It’s possible that 7-hydroxy-4,5-dimethyl-2H-chromen-2-one interacts with its targets in a similar manner .

Biochemical Pathways

Coumarins have been shown to affect a variety of biochemical pathways, including those involved in inflammation, coagulation, and cancer . It’s possible that 7-hydroxy-4,5-dimethyl-2H-chromen-2-one affects similar pathways .

Pharmacokinetics

Coumarins are generally well-absorbed and undergo extensive metabolism in the liver . The ADME properties of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one are likely to be similar .

Result of Action

Coumarins have been shown to have a variety of effects, including anti-inflammatory, anticoagulant, and anticancer activities . It’s possible that 7-hydroxy-4,5-dimethyl-2H-chromen-2-one has similar effects .

Action Environment

The action of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one is likely to be influenced by a variety of environmental factors. For example, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds could affect the compound’s metabolism and excretion .

Propriétés

IUPAC Name |

7-hydroxy-4,5-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-8(12)5-9-11(6)7(2)4-10(13)14-9/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDCAILIRQIWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=CC(=O)O2)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421085 | |

| Record name | 7-hydroxy-4,5-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-4,5-dimethyl-2H-chromen-2-one | |

CAS RN |

51786-56-2 | |

| Record name | 7-hydroxy-4,5-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

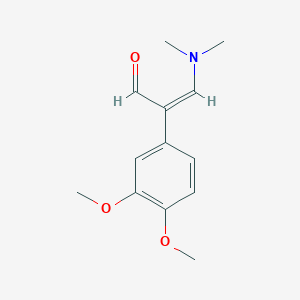

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3(2H)-Benzofuranone, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B3065483.png)